trans-3-Bromocyclobutanamine;hydrochloride
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Overview
Description
Cis-3-Bromocyclobutan-1-amine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a bromine atom attached to a cyclobutane ring, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Bromocyclobutanamine;hydrochloride typically involves the bromination of cyclobutanone followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is then purified and converted to its hydrochloride form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Cis-3-Bromocyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming cyclobutanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of cyclobutanamine.
Substitution: Formation of various substituted cyclobutanes depending on the nucleophile used.
Scientific Research Applications
Cis-3-Bromocyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-Bromocyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cis-3-Chlorocyclobutan-1-amine hydrochloride
- Trans-3-Bromocyclobutan-1-amine hydrochloride
- Cis-3-Fluorocyclobutan-1-amine hydrochloride
Uniqueness
Cis-3-Bromocyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs. The stereochemistry of the compound also plays a significant role in its reactivity and interactions.
Properties
IUPAC Name |
3-bromocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMLYRZANCGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231664-39-2, 2230802-54-5 |
Source
|
Record name | rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-bromocyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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